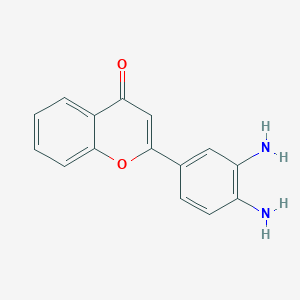
But-3-en-2-yl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-2-yl 2-hydroxypropanoate is a chemical compound with the molecular formula C7H10O3. It is also known as 2-Butenyl 2-hydroxypropanoate or Crotonyl glycolate. This compound can be synthesized by esterification of crotonic acid with glycolic acid. It has been found to have potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
But-3-en-2-yl 2-hydroxypropanoate has been found to have potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds such as 2-butenyl-2-methylpropanoate, which has been found to have anti-cancer properties. It has also been used in the synthesis of polymers and resins, which have potential applications in drug delivery systems.
Wirkmechanismus
The mechanism of action of But-3-en-2-yl 2-hydroxypropanoate is not fully understood. However, it has been found to inhibit the growth of cancer cells in vitro. It is believed that the compound may inhibit the activity of enzymes involved in cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of But-3-en-2-yl 2-hydroxypropanoate are not well studied. However, it has been found to have low toxicity and is not harmful to human cells. It has also been found to be stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of But-3-en-2-yl 2-hydroxypropanoate for lab experiments include its low toxicity and stability under normal laboratory conditions. However, its limited solubility in water and other solvents can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on But-3-en-2-yl 2-hydroxypropanoate. Some of these include:
1. Further studies on the mechanism of action of the compound to understand its anti-cancer properties.
2. Synthesis of analogs of the compound to improve its solubility and potency.
3. Development of drug delivery systems using polymers and resins synthesized from the compound.
4. Investigation of the compound's potential applications in other areas such as agriculture and food science.
Conclusion:
In conclusion, But-3-en-2-yl 2-hydroxypropanoate is a compound with potential applications in scientific research. Its unique properties make it a useful precursor for the synthesis of other compounds and polymers. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Synthesemethoden
The synthesis of But-3-en-2-yl 2-hydroxypropanoate involves the esterification of crotonic acid with glycolic acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 60-70°C and is completed within a few hours. The product is then purified by distillation to obtain a pure compound.
Eigenschaften
CAS-Nummer |
171089-58-0 |
|---|---|
Produktname |
But-3-en-2-yl 2-hydroxypropanoate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
but-3-en-2-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h4-6,8H,1H2,2-3H3 |
InChI-Schlüssel |
URWZCRABWPAGFC-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC(=O)C(C)O |
Kanonische SMILES |
CC(C=C)OC(=O)C(C)O |
Synonyme |
Propanoic acid, 2-hydroxy-, 1-methyl-2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



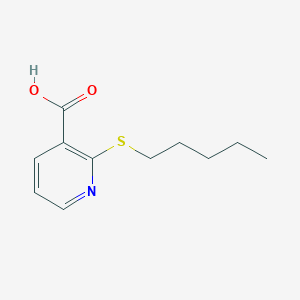
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
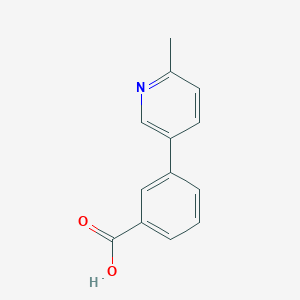

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
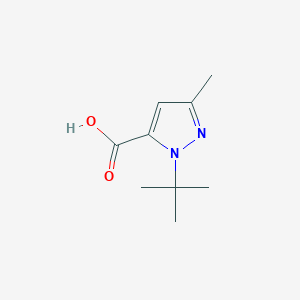
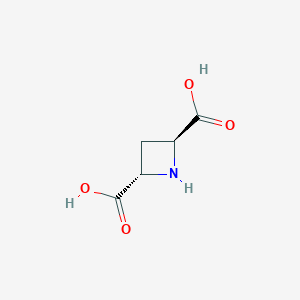
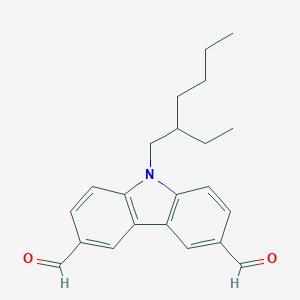
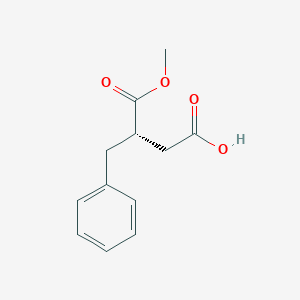
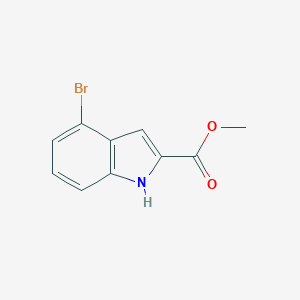
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
